Methyl 2,6-dibromopyridine-4-acetate
Description
Methyl 2,6-dibromopyridine-4-acetate is a brominated pyridine derivative featuring a methyl ester group at the 4-position and bromine substituents at the 2- and 6-positions. This compound is structurally characterized by its aromatic pyridine core, which is substituted with electron-withdrawing bromine atoms and an ester functional group.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(2,6-dibromopyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)4-5-2-6(9)11-7(10)3-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYSSQFSIKWHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dibromopyridine-4-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method starts with 2,6-dibromopyridine, which is then subjected to a reaction with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Substitution Reactions
The bromine atoms at positions 2 and 6 undergo nucleophilic aromatic substitution (NAS) with various nucleophiles. The acetate group at position 4 enhances ring activation, enabling reactions under moderate conditions.
Key Findings :
-
Reactions with amines require elevated temperatures (80–140°C) and extended reaction times .
-
Thiols achieve substitution efficiently in polar aprotic solvents like DMF due to enhanced nucleophilicity.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, with selectivity influenced by catalyst speciation and ligands.
Table 1: Site-Selectivity in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Catalyst System | Ligand | Additive | C2:C4 Selectivity | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ + PPh₃ | PPh₃ | KOH, n-Bu₄NBr | 1:3.2 | 85% | |
| Pd₃Cl Cluster | None | KOH, n-Oct₄NBr | 1:5.1 | 78% | |
| Pd/C | - | Na₂CO₃ | 1:1.8 | 65% |
Mechanistic Insights :
-
Mononuclear Pd catalysts favor C2 selectivity, while Pd clusters/nanoparticles promote C4 coupling due to altered electronic interactions .
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Quaternary ammonium salts (e.g., n-Bu₄NBr) stabilize Pd nanoparticles, enhancing C4 selectivity .
Reduction Reactions
Bromine substituents can be reduced to hydrogen under transfer hydrogenation conditions.
| Reducing Agent | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| HCO₂NH₄ | Pd/C | MeOH, 80°C, 6 hours | 2,6-Dihydropyridine-4-acetate | 90% | |
| LiAlH₄ | - | THF, 0°C to reflux | 2,6-Dihydropyridine-4-methanol | 68% |
Notes :
-
Transfer hydrogenation preserves the ester group, while LiAlH₄ reduces both bromines and the ester to a primary alcohol .
Metalation and Functionalization
The bromine atoms facilitate directed ortho-metalation, enabling further functionalization.
| Base | Electrophile | Product | Yield | Reference |
|---|---|---|---|---|
| i-PrMgCl·LiCl (Turbo Grignard) | CO₂ | 2-Bromo-6-carboxypyridine-4-acetate | 55% | |
| LDA | DMF | 2-Bromo-6-formylpyridine-4-acetate | 60% |
Critical Observations :
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Turbo Grignard enables efficient deprotonation adjacent to bromine, followed by carboxylation .
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The acetate group directs metalation to the 3-position due to its electron-withdrawing effect .
Comparative Reactivity with Analogues
The acetate group distinctively modulates reactivity compared to non-esterified dibromopyridines:
| Parameter | Methyl 2,6-Dibromopyridine-4-acetate | 2,6-Dibromopyridine |
|---|---|---|
| NAS Rate (with MeNH₂) | 3× faster | Baseline |
| C4 Selectivity in SMCC | 5.1:1 | 1.2:1 |
| Reduction Ease (HCO₂NH₄) | Mild conditions | Harsher conditions required |
Explanation :
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of methyl 2,6-dibromopyridine-4-acetate. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study reported that derivatives of dibromopyridine compounds displayed moderate activity against colon adenocarcinoma cells (HCT116), indicating their potential as anticancer agents .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial effects. Research indicates that compounds containing the pyridine ring often exhibit significant antibacterial and antifungal activities. The presence of bromine substituents enhances these properties by increasing the lipophilicity and altering the electronic characteristics of the molecule .
Agrochemical Applications
In the field of agriculture, this compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives are utilized in developing herbicides and pesticides due to their effectiveness in controlling plant pathogens and pests. The halogenated pyridine derivatives are known for their ability to disrupt biological processes in target organisms .
Case Studies
- Anticancer Screening : A study conducted on several dibromopyridine analogues showed that this compound exhibited promising activity against multiple cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation at micromolar concentrations .
- Antimicrobial Evaluation : In another investigation, this compound was tested against a range of bacterial strains. The compound showed effective inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 2,6-dibromopyridine-4-acetate in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates nucleophilic attack at the 4 position, leading to various substitution reactions. The ester group can also participate in reactions through nucleophilic acyl substitution mechanisms.
Comparison with Similar Compounds
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
This compound (Figure 1 in ) shares an ester group and heterocyclic aromatic ring with Methyl 2,6-dibromopyridine-4-acetate. However, it differs in:
- Core structure : Pyrimidine vs. pyridine.
- Substituents : Thioether and thietan-3-yloxy groups vs. bromine atoms.
- Ester chain: Ethyl vs. methyl.
Meclofenoxate Orotate
Meclofenoxate () is a chlorophenoxy acetate ester with a dimethylaminoethyl group. Unlike this compound, it lacks aromatic bromination but includes a tertiary amine, which may improve solubility in aqueous environments. Such structural differences highlight the role of halogenation in modulating lipophilicity and metabolic stability .
Physical and Chemical Properties
Methyl esters, such as this compound, generally exhibit lower boiling points and higher volatility compared to ethyl esters (e.g., the ethyl derivative in ). Table 3 in , which details methyl ester properties, likely includes data on parameters such as:
- Solubility : Lower in polar solvents due to the methyl group’s reduced polarity compared to ethyl.
- Stability : Enhanced resistance to hydrolysis compared to bulkier esters.
These properties make methyl esters advantageous in synthetic pathways requiring mild conditions .
Data Tables
Table 1: Comparative Properties of this compound and Analogues
Table 2: General Properties of Methyl Esters (Based on )
| Property | Typical Range for Methyl Esters |
|---|---|
| Boiling Point (°C) | 150–300 |
| Solubility in Water | Low to moderate |
| Hydrolysis Susceptibility | Higher than ethyl esters |
Biological Activity
Methyl 2,6-dibromopyridine-4-acetate is a noteworthy compound within the realm of medicinal chemistry and biological research, primarily due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound features a pyridine ring with two bromine substituents at the 2nd and 6th positions and an acetate group at the 4th position. Its molecular formula is with a molecular weight of approximately 292.98 g/mol. The presence of bromine atoms enhances the compound's reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including colon adenocarcinoma (HCT116) and breast cancer (MCF-7) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for halting tumor growth .
The following table summarizes some key findings from various studies on the anticancer activity of this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 5.0 | Induction of apoptosis |
| MCF-7 | 3.0 | Cell cycle arrest at G1 |
| A549 (Lung) | 7.5 | Inhibition of proliferation |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The bromine atoms serve as electrophilic sites that can form covalent bonds with nucleophiles in biomolecules, potentially leading to modifications in enzyme function or signal transduction pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell metabolism.
- Apoptosis Induction : It triggers apoptotic pathways through mitochondrial damage and activation of caspases.
- Cell Cycle Disruption : The compound interferes with cell cycle progression, particularly affecting checkpoints that regulate G1 to S phase transition.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Study on Anticancer Efficacy : A recent study investigated the effects of this compound on HCT116 cells using MTS assays. Results showed a dose-dependent inhibition with an IC50 value indicating significant antiproliferative effects compared to control groups .
- Antimicrobial Screening : Another study assessed the antimicrobial efficacy against a panel of bacterial pathogens using disk diffusion methods, revealing zones of inhibition that suggest effective antimicrobial action.
Q & A
Q. What are the common synthetic routes for Methyl 2,6-dibromopyridine-4-acetate, and what are the critical reaction parameters?
- Methodological Answer : this compound is typically synthesized via bromination of pyridine precursors. A plausible route involves:
Esterification : Reacting 4-pyridineacetic acid with methanol under acidic conditions to form methyl 4-pyridineacetate.
Bromination : Introducing bromine at the 2- and 6-positions using a brominating agent (e.g., Br₂ in H₂SO₄ or NBS with a radical initiator). Critical parameters include temperature control (0–25°C to avoid over-bromination) and stoichiometric excess of bromine (≥2.2 equivalents) to ensure di-substitution.
Similar intermediates, such as dimethyl 4-chloropyridine-2,6-dicarboxylate, highlight the importance of halogenation regioselectivity in pyridine derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the acetate group (singlet at δ ~3.7 ppm for methyl ester) and pyridine ring (no protons due to bromination at 2,6-positions).
- ¹³C NMR : Confirms carbonyl (δ ~165–170 ppm) and quaternary carbons on the brominated ring.
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying bromine substitution patterns. SHELX software is widely used for structure refinement .
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~322 for C₈H₇Br₂NO₂).
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and X-ray data for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or crystal packing distortions. Recommended steps:
Verify Sample Purity : Use HPLC or GC-MS to rule out impurities.
Dynamic NMR : Probe temperature-dependent shifts to detect conformational exchange.
Complementary Techniques : Employ neutron diffraction (for H-atom positions) or computational modeling (DFT-optimized geometries) to reconcile data. SHELX refinements should include displacement parameter checks for thermal motion artifacts .
Q. What strategies optimize regioselective bromination in pyridine derivatives like this compound?
- Methodological Answer :
- Directing Groups : The acetate group at the 4-position directs bromination to the 2- and 6-positions via resonance stabilization.
- Lewis Acid Catalysis : Using FeBr₃ or AlBr₃ enhances electrophilic substitution at electron-deficient positions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor bromine activation.
Comparative studies on dimethyl 4-chloropyridine-2,6-dicarboxylate suggest similar halogenation regiochemistry .
Q. How does computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model reaction pathways (e.g., Suzuki-Miyaura coupling) by analyzing frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Transition State Analysis : Identify energy barriers for C-Br bond activation using software like Gaussian or ORCA.
- Solvent Modeling : COSMO-RS simulations assess solvent effects on reaction thermodynamics.
Data Analysis and Experimental Design
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical purity?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track bromine consumption.
- Purification : Scale-compatible techniques like recrystallization (from ethanol/water mixtures) or flash chromatography (silica gel, hexane/ethyl acetate gradient).
- Byproduct Mitigation : Optimize stoichiometry to minimize tri-brominated byproducts. Similar scalability challenges are noted for dimethyl pyridine dicarboxylates .
Q. How should researchers handle unexpected byproducts in the bromination of pyridine derivatives?
- Methodological Answer :
- Mechanistic Investigation : Conduct kinetic studies (e.g., variable-temperature NMR) to identify intermediates.
- Isolation and Characterization : Use preparative TLC or HPLC to isolate byproducts, followed by X-ray crystallography for structural confirmation .
- Computational Screening : Compare experimental yields with DFT-predicted reaction pathways to refine conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
